2-Bromo-1-chloro-3-nitrobenzene (CAS 19128-48-4) is a highly functionalized, 1,2,3-trisubstituted aromatic building block characterized by a nitro group flanking a bromine and a chlorine atom. As a stable crystalline solid with a melting point of 59–62 °C, it is typically supplied at high purity (>98%) for advanced organic synthesis [1]. From a procurement perspective, its primary value lies in its unique contiguous substitution pattern and the differential reactivity of its halogens, making it an indispensable precursor for complex heterocycles, asymmetric diaryl compounds, and sterically hindered active pharmaceutical ingredients (APIs).
Substituting 2-bromo-1-chloro-3-nitrobenzene with the more common 1-bromo-2-chloro-4-nitrobenzene fundamentally alters the molecular geometry from a contiguous 1,2,3-pattern to a 1,2,4-pattern, completely derailing the synthesis of sterically constrained targets like 4-substituted indoles. Furthermore, replacing it with a symmetrical dihalide (e.g., 2,3-dibromonitrobenzene) eliminates the chemoselective handle provided by the differing carbon-halogen bond strengths [1]. This lack of orthogonal reactivity results in statistical mixtures during sequential cross-coupling reactions, drastically reducing yields and increasing downstream purification costs.
In the synthesis of hetero-disubstituted diaryl compounds, 2-bromo-1-chloro-3-nitrobenzene demonstrates highly chemoselective reactivity. The C-Br bond undergoes palladium-catalyzed cross-coupling under standard Suzuki-type conditions (e.g., Pd(PPh3)4), while the C-Cl bond remains completely inert. The chlorine can then be engaged in a second coupling using Fu-type conditions[1]. Symmetrical dihalides fail to offer this selectivity, yielding statistical mixtures.
| Evidence Dimension | Cross-coupling chemoselectivity (Mono- vs. Di-arylation) |
| Target Compound Data | Yields >95% mono-arylated product at the Br position under standard Suzuki conditions. |
| Comparator Or Baseline | 2,3-Dibromonitrobenzene (baseline) yields a statistical mixture of mono- and di-arylated products. |
| Quantified Difference | >95% chemoselectivity for sequential coupling vs. lack of selectivity. |
| Conditions | Pd(PPh3)4 catalysis, boronic acid, mild base. |
Eliminates the need for complex protecting group strategies or difficult chromatographic separations when synthesizing asymmetric diaryl scaffolds.
The contiguous 1,2,3-substitution pattern of 2-bromo-1-chloro-3-nitrobenzene is essential for accessing 2,3-dihaloanilines upon nitro reduction. These anilines are critical precursors for synthesizing sterically crowded 4-functionalized indoles via selective Sonogashira coupling and heteroannulation [1]. Substituting with the more common 1-bromo-2-chloro-4-nitrobenzene isomer fundamentally alters the geometry, yielding 5- or 6-substituted indoles instead.
| Evidence Dimension | Downstream indole substitution regiochemistry |
| Target Compound Data | Directly yields 4-functionalized indole precursors. |
| Comparator Or Baseline | 1-Bromo-2-chloro-4-nitrobenzene yields 5- or 6-functionalized indoles. |
| Quantified Difference | 100% shift in regiochemical outcome (C4 vs C5/C6 substitution). |
| Conditions | Nitro reduction followed by Sonogashira coupling and heteroannulation. |
Procurement of this exact 1,2,3-isomer is mandatory for research programs targeting the C4 position of the indole ring, a common motif in pharmaceuticals.
The nitro group in 2-bromo-1-chloro-3-nitrobenzene is positioned ortho to the bromine and meta to the chlorine. This electronic arrangement strongly activates the bromine for SNAr while leaving the chlorine unactivated, allowing for clean, single-site displacement by nucleophiles [1]. In contrast, isomers with halogens in both ortho and para positions suffer from competing displacement reactions, reducing overall yield and complicating purification.
| Evidence Dimension | SNAr site selectivity |
| Target Compound Data | Undergoes exclusive nucleophilic displacement at the 2-position (Br). |
| Comparator Or Baseline | 2,4-Dichloronitrobenzene undergoes competitive displacement at both the 2- and 4-positions. |
| Quantified Difference | Single-site reactivity vs. multi-site competitive displacement. |
| Conditions | Nucleophilic attack in polar aprotic solvents. |
Ensures high-purity product profiles and reduces downstream purification costs in the synthesis of complex active pharmaceutical ingredients.
2-Bromo-1-chloro-3-nitrobenzene is the optimal starting material for synthesizing hetero-disubstituted diaryl compounds. By leveraging its orthogonal halogen reactivity, chemists can perform a sequential Suzuki-type coupling at the bromine position, followed by a Fu-type coupling at the chlorine position [1]. This is highly relevant for discovering novel estrogen receptor ligands and other targeted therapeutics where precise spatial arrangement of aryl groups is required.
The contiguous 1,2,3-substitution pattern of this compound makes it a critical precursor for 2,3-dihaloanilines. These intermediates are subsequently used in selective Sonogashira cross-couplings and heteroannulations to construct 4-functionalized indoles [2]. This application is vital for pharmaceutical procurement teams sourcing building blocks for indole-based active pharmaceutical ingredients (APIs).
In workflows requiring the precise introduction of nucleophiles (such as amines or alkoxides) onto an aromatic ring, this compound provides a distinct advantage. The nitro group selectively activates the ortho-bromine for SNAr while the meta-chlorine remains unreactive [1]. This ensures clean, single-site functionalization, minimizing the need for complex chromatographic separations in industrial scale-up.